molecular formula C23H23NO4S B2979657 N-(2-phenoxyphenyl)-4-tosylbutanamide CAS No. 941925-87-7

N-(2-phenoxyphenyl)-4-tosylbutanamide

Cat. No.: B2979657
CAS No.: 941925-87-7
M. Wt: 409.5
InChI Key: MYTCQOPZGMDJIY-UHFFFAOYSA-N
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Description

N-(2-Phenoxyphenyl)-4-tosylbutanamide is a synthetic organic compound characterized by a central butanamide backbone substituted with a tosyl (4-methylbenzenesulfonyl) group and a 2-phenoxyphenyl moiety. Its molecular formula is inferred as C₃₄H₃₃NO₄S (exact mass may vary based on isomerism), combining lipophilic aromatic groups with a sulfonamide functionality.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-18-13-15-20(16-14-18)29(26,27)17-7-12-23(25)24-21-10-5-6-11-22(21)28-19-8-3-2-4-9-19/h2-6,8-11,13-16H,7,12,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTCQOPZGMDJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-4-tosylbutanamide typically involves a multi-step process. One common method includes the reaction of 2-phenoxyaniline with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyphenyl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-phenoxyphenyl)-4-tosylbutanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-4-tosylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tosylbutanamide moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2-Chloro-4-Methylphenyl)-4-Phenylbutanamide (CAS 445240-23-3)
  • Molecular Formula: C₁₇H₁₈ClNO
  • Molecular Weight : 287.78 g/mol
  • No direct pharmacological data are available, but halogenated analogs often exhibit improved metabolic stability .
N-(2-Bromo-4-Methylphenyl)-4-Phenylbutanamide
  • Molecular Formula: C₁₇H₁₈BrNO
  • Molecular Weight : 332.23 g/mol
  • Key Features : Bromine substitution increases molecular weight and polarizability, which may influence pharmacokinetics (e.g., longer half-life) but could also raise toxicity concerns .
N-(2-Ethoxyphenyl)-4-Phenylbutanamide (CAS 430457-83-3)
  • Molecular Formula: C₁₈H₂₁NO₂
  • Molecular Weight : 283.36 g/mol

Modifications to the Tosyl Group

N-(1-Azido-2-(Azidomethyl)Butan-2-Yl)-4-Methylbenzenesulfonamide
  • Molecular Formula : C₁₂H₁₆N₆O₂S
  • Key Features : Replacement of the butanamide chain with azide-functionalized groups enables click chemistry applications. This compound’s synthesis via tosyl group substitution highlights the versatility of sulfonamide intermediates in generating derivatives with diverse functional groups .
N-(2-(Dimethylamino)Ethyl)-N-(4-Fluorobenzo[d]Thiazol-2-Yl)-4-Tosylbutanamide Hydrochloride
  • Molecular Formula : C₂₃H₂₈ClFN₃O₃S₂ (estimated)
  • Key Features: Incorporation of a dimethylaminoethyl group and fluorobenzo[d]thiazolyl moiety enhances solubility (as a hydrochloride salt) and likely targets kinase or protease enzymes. Such modifications exemplify strategies to optimize bioavailability in drug design .
N-(2,5-Dimethoxybenzyl)-2-¹⁸F-Fluoro-N-(2-Phenoxyphenyl)Acetamide
  • Key Features: This fluorinated acetamide derivative, used in PET imaging, shares the 2-phenoxyphenyl group with the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(2-Phenoxyphenyl)-4-tosylbutanamide C₃₄H₃₃NO₄S (inferred) ~575.7 Phenoxy, tosyl Under investigation
N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈ClNO 287.78 Chloro, methyl Metabolic stability studies
N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈BrNO 332.23 Bromo, methyl Pharmacokinetic optimization
N-(2-Ethoxyphenyl)-4-phenylbutanamide C₁₈H₂₁NO₂ 283.36 Ethoxy Reactivity modulation
N-(2,5-Dimethoxybenzyl)-2-¹⁸F-fluoro-N-(2-phenoxyphenyl)acetamide C₂₃H₂¹⁸FNO₃ ~395.4 (¹⁸F excluded) Dimethoxybenzyl, ¹⁸F PET imaging (Alzheimer’s)

Biological Activity

N-(2-phenoxyphenyl)-4-tosylbutanamide is a compound of interest in biological research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biochemical studies. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a phenoxyphenyl group linked to a tosylbutanamide moiety. The synthesis typically involves the reaction of 2-phenoxyaniline with 4-tosylbutanoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. This multi-step synthesis allows for the production of the compound with high purity and yield, essential for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The phenoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the tosylbutanamide moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, influencing several biochemical pathways relevant to disease processes.

Biological Applications

1. Enzyme Interaction Studies

  • The compound serves as a probe for studying enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. This property makes it valuable in elucidating the roles of specific enzymes in metabolic pathways.

2. Potential Therapeutic Applications

  • Preliminary studies suggest that modifications to the structure of this compound could enhance its biological activity, potentially leading to the development of new pharmaceuticals targeting specific diseases. The compound's unique structure allows for diverse modifications that could improve selectivity and efficacy against various biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: GPR21 Inhibition

  • A study investigated the role of GPR21 in glucose uptake regulation using HepG2 cells. While GPR21 was shown to be constitutively active, compounds similar to this compound demonstrated potential as inverse agonists, suggesting their utility in metabolic research .

Case Study 2: Anti-Tubercular Activity

  • Research into benzothiazole derivatives indicated that compounds structurally related to this compound exhibited significant anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship studies highlighted that modifications could lead to enhanced efficacy against resistant strains .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameBiological ActivityNotable Properties
This compoundEnzyme interaction probeForms stable complexes with proteins
N-(4-nitro-2-phenoxyphenyl)methanesulfonamideAnti-inflammatoryKnown for selective inhibition of inflammatory pathways
N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamideOrganometallic chemistryUtilized in complex organic syntheses

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